3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile
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Overview
Description
3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile is a highly strained carbocyclic compound that belongs to the family of bicyclo[1.1.0]butanes. These compounds are characterized by their unique structure, which includes a four-membered ring with a bridging carbon-carbon bond. The high strain energy in these molecules makes them interesting subjects for theoretical and practical studies in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the 3-exo-tet cyclization reaction of a cyclopropane or cyclobutane precursor . Another approach involves the addition of bicyclo[1.1.0]butyl lithium to an electrophile . These reactions often require specific conditions, such as the use of sodium fluoride in dioxane at elevated temperatures .
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the general principles of strain-release chemistry and the use of highly reactive intermediates are likely to be employed. The scalability of these methods would depend on the availability of starting materials and the efficiency of the cyclization reactions .
Chemical Reactions Analysis
Types of Reactions
3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of less strained ring systems.
Substitution: The strained ring system can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The conditions for these reactions often involve specific solvents and temperatures to facilitate the desired transformations .
Major Products
The major products formed from these reactions include cyclobutanes, azetidines, and other ring systems that result from the strain-release transformations .
Scientific Research Applications
3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile exerts its effects is primarily through strain-release reactions. The high strain energy in the molecule makes it highly reactive, allowing it to participate in a variety of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.0]butane: The parent compound of the family, known for its high strain energy and reactivity.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, which exhibits similar strain-release reactivity.
Bicyclo[1.1.1]pentane: A related compound with a different ring structure but similar reactivity.
Uniqueness
3-Ethenylbicyclo[11Its ability to undergo a wide range of chemical reactions and its use in strain-release chemistry make it a valuable compound for research and industrial applications .
Properties
CAS No. |
51934-08-8 |
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Molecular Formula |
C7H7N |
Molecular Weight |
105.14 g/mol |
IUPAC Name |
3-ethenylbicyclo[1.1.0]butane-1-carbonitrile |
InChI |
InChI=1S/C7H7N/c1-2-6-3-7(6,4-6)5-8/h2H,1,3-4H2 |
InChI Key |
QMQVNQZLXDMMMS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC12CC1(C2)C#N |
Origin of Product |
United States |
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